molecular formula C21H16F3NO2 B3001689 (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one CAS No. 478041-00-8

(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one

Cat. No.: B3001689
CAS No.: 478041-00-8
M. Wt: 371.359
InChI Key: JQNLORURPVGCPO-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one” is an α,β-unsaturated ketone (enone) featuring a naphthalene moiety at the 1-position and a 4-(trifluoromethoxy)aniline group at the 3-position. Such compounds are typically synthesized via Claisen-Schmidt condensation reactions between ketones and substituted aldehydes under basic conditions .

The trifluoromethoxy group (–OCF₃) is a strong electron-withdrawing substituent, which enhances the electrophilicity of the enone system and may influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) in solid-state packing .

Properties

IUPAC Name

(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c1-14(25-18-8-10-19(11-9-18)27-21(22,23)24)12-20(26)17-7-6-15-4-2-3-5-16(15)13-17/h2-13,25H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNLORURPVGCPO-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one typically involves the following steps:

    Formation of the enone moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the naphthalene ring: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Substitution with the trifluoromethoxy-phenyl group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The enone moiety can undergo oxidation reactions to form epoxides or other oxidized products.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one is its potential as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes, including cell signaling and metabolism. Inhibitors targeting specific kinases can lead to novel therapies for cancer and other diseases. Research indicates that this compound may exhibit selective inhibition against certain kinases, which could be beneficial in developing targeted cancer therapies .

Anticancer Activity

Studies have suggested that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The naphthalene moiety is known for its ability to intercalate DNA, potentially disrupting cancer cell proliferation . This compound's unique structure may enhance its efficacy against specific cancer types.

Anti-inflammatory Properties

Compounds containing trifluoromethoxy groups have been associated with anti-inflammatory effects. Preliminary studies indicate that (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biomarker Discovery

The compound can be utilized in biochemical assays to identify potential biomarkers for diseases, particularly those related to kinase activity. By observing the interactions between this compound and various biological targets, researchers can gain insights into disease mechanisms and identify new therapeutic targets.

Drug Development

The structural characteristics of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one make it an attractive candidate for lead optimization in drug discovery programs. Its ability to modify pharmacokinetic properties through structural modifications can lead to the development of more effective drugs with fewer side effects.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific kinases involved in cancer pathways. For example, a study showed that treatment with this compound resulted in reduced cell viability in breast cancer cell lines, indicating its potential as an anticancer agent .

In Vivo Efficacy

Preclinical models have been employed to evaluate the efficacy of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one in vivo. Results indicated a significant reduction in tumor size when administered to mice bearing xenografts of human tumors, supporting its potential for further clinical development .

Mechanism of Action

The mechanism of action of (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one would depend on its specific application. In general, the enone moiety can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The –OCF₃ group in the target compound contrasts with electron-donating groups (e.g., –NMe₂ in , –OMe in ), which modulate the enone’s reactivity. –OCF₃ may reduce nucleophilic attack susceptibility compared to –NMe₂ analogs .
  • Crystallographic Trends: Compounds like and exhibit monoclinic packing (space groups Pc and P21/n, respectively), with hydrogen bonding and π-stacking stabilizing the lattice.

Computational Insights

Such analyses are critical for rationalizing substituent effects on reactivity and stability.

Notes

  • The –OCF₃ group’s role in solid-state packing warrants experimental validation via X-ray crystallography, ideally using SHELXL .
  • Comparative bioactivity studies with –OCF₃, –OMe, and –NMe₂ analogs are needed to establish structure-activity relationships.

Biological Activity

The compound (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one , also known by its CAS number 478041-00-8, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16F3NO2C_{21}H_{16}F_3NO_2 with a molecular weight of 371.36 g/mol. The structure features a naphthalene moiety linked to a butenone group and a trifluoromethoxy-substituted phenyl ring, contributing to its unique chemical properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, studies on related compounds have demonstrated that modifications in the phenyl moiety can enhance inhibitory potency against certain enzymes, suggesting a similar potential for our compound .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and bioavailability of these compounds, potentially improving their therapeutic efficacy .
  • Anti-inflammatory Properties : Some derivatives of similar structures have shown anti-inflammatory effects by modulating inflammatory cytokine production. This suggests that (2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one might also exhibit such properties, although specific studies are still needed for confirmation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityInhibits growth in cancer cell lines
Anti-inflammatoryModulates cytokine production

Case Studies

  • Anticancer Efficacy : A study involving structurally similar compounds indicated that modifications in the naphthalene and phenyl groups significantly affected their cytotoxicity against breast cancer cells. The study reported IC50 values that suggest potential for further development as anticancer agents .
  • Enzymatic Inhibition : Another investigation focused on the enzyme inhibition capabilities of related compounds, demonstrating that the introduction of trifluoromethoxy groups could enhance binding affinity and selectivity towards target enzymes involved in cancer metabolism .

Q & A

Q. Optimization Strategies :

  • Reaction Monitoring : TLC or HPLC to track intermediates and byproducts.
  • Catalyst Screening : Palladium-based catalysts for coupling steps (e.g., Buchwald-Hartwig conditions) .
  • Yield Enhancement : Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C for kinetic favorability).

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign signals for the naphthalene protons (δ 7.5–8.5 ppm), enone protons (δ 6.5–7.2 ppm), and trifluoromethoxy group (δ 4.3–4.7 ppm for adjacent protons).
    • 19F NMR : Confirm trifluoromethoxy substitution (δ −58 to −62 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the amino group) .
  • HRMS : Validate molecular weight (calculated for C21H15F3NO2: 376.11 g/mol).

Challenges : Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

Advanced: How does the trifluoromethoxy group influence the compound’s electronic and reactivity profile?

Methodological Answer:

  • Electronic Effects : The trifluoromethoxy group is electron-withdrawing, reducing electron density on the aryl ring and stabilizing intermediates in nucleophilic reactions .
  • Reactivity Studies :
    • Comparative Analysis : Substitute with methoxy or nitro groups to assess electronic contributions to reaction rates (e.g., SNAr vs. Suzuki coupling).
    • DFT Calculations : Map frontier molecular orbitals to predict sites for electrophilic attack .
  • Stability : Fluorinated groups enhance metabolic stability in biological assays but may complicate hydrolysis under basic conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Replication Studies : Reproduce assays under standardized conditions (e.g., IC50 measurements in triplicate).

Analytical Validation :

  • Purity Checks : Use HPLC (>95% purity) to rule out impurities as confounding factors .
  • Structural Confirmation : X-ray crystallography to ensure correct stereochemistry .

Mechanistic Profiling : Compare binding affinities across isoforms (e.g., kinase inhibition assays) to identify target specificity .

Advanced: What computational methods are suitable for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) with known crystal structures .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
  • SAR Studies : Synthesize analogs (e.g., varying substituents on the naphthalene ring) and correlate with activity data to build QSAR models .

Basic: What are best practices for ensuring compound stability during storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : −20°C in amber vials to prevent photodegradation.
    • Atmosphere : Argon or nitrogen to minimize oxidation.
  • Stability Testing :
    • Periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the enone moiety).
    • TGA/DSC for thermal stability profiling .

Advanced: How can enantiomeric impurities be detected and controlled during synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions.
  • Synthetic Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps to enforce stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.